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Introduction
Osimertinib, available as Osimertinib dimesylate, is a third-generation, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to

target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the

T790M resistance mutation, which often develops after treatment with first- or second-

generation EGFR TKIs.[1][2] A key advantage of Osimertinib is its high selectivity for mutant

forms of EGFR over the wild-type (WT) receptor, which is intended to reduce off-target effects

and associated toxicities.[1][3]

These application notes provide detailed protocols for utilizing Osimertinib dimesylate in

biochemical and cell-based assays to characterize its inhibitory activity against various EGFR

mutants.

Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor.[2][4]

Its mechanism involves the formation of a covalent bond with the cysteine-797 residue located

within the ATP-binding site of the EGFR kinase domain.[1][2][4] This irreversible binding

effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR

autophosphorylation and the activation of downstream signaling pathways crucial for cell
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proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1]

[5]

EGFR Signaling Pathway and Osimertinib Inhibition
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Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.
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Quantitative Data: Inhibitory Potency of Osimertinib
The following tables summarize the inhibitory activity of Osimertinib against various EGFR

genotypes from biochemical and cell-based assays. IC50 values represent the concentration of

the inhibitor required to achieve 50% inhibition.

Table 1: Biochemical Inhibitory Activity (IC50)
EGFR Genotype IC50 (nM) Reference

L858R 12 [6][7][8][9]

L858R/T790M 1 [10][6][7][8][9]

Exon 19 Deletion 12.92 [11]

WT EGFR (in LoVo cells) 493.8 [11]

WT EGFR (Enzymatic) 480 - 1865

Table 2: Cellular Inhibitory Activity (IC50)
Cell Line EGFR Mutation IC50 (nM) Reference

PC-9 Exon 19 Deletion 13 - 54 [6]

H3255 L858R 13 - 54 [10][6]

H1975 L858R/T790M <15 [6]

PC-9VanR Exon 19 Del/T790M <15 [10][6]

Table 3: Enzyme Kinetic Parameters
EGFR
Genotype

Ki (nM) kinact (s⁻¹)
kinact/Ki
(M⁻¹s⁻¹)

Reference

WT 180 ± 20 0.012 ± 0.001 6.7 x 10⁴ [12][13]

L858R 60 ± 10 0.035 ± 0.002 5.8 x 10⁵ [12][13]

L858R/T790M 11 ± 1 0.039 ± 0.001 3.5 x 10⁶ [12][13]
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Experimental Protocols
Preparation of Osimertinib Dimesylate Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Solubility: Osimertinib dimesylate is soluble in DMSO. For a 10 mM stock solution, dissolve

the compound in DMSO. Sonication may be required to fully dissolve the powder.[10]

Procedure:

Accurately weigh the required amount of Osimertinib dimesylate powder.

Add the calculated volume of high-purity DMSO to achieve the desired stock concentration

(e.g., 10 mM).

Vortex and/or sonicate the solution until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C or -80°C for long-term stability.[10]

Protocol 1: In Vitro Biochemical Kinase Activity Assay
(ADP-Glo™)
This protocol measures the direct inhibitory effect of Osimertinib on the enzymatic activity of

purified EGFR variants by quantifying ADP production.

Workflow for Biochemical Kinase Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b3028446?utm_src=pdf-body
https://www.benchchem.com/product/b3028446?utm_src=pdf-body
https://www.targetmol.com/compound/osimertinib%20dimesylate
https://www.benchchem.com/product/b3028446?utm_src=pdf-body
https://www.targetmol.com/compound/osimertinib%20dimesylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions
of Osimertinib in DMSO

Dispense 1 µL of diluted
Osimertinib or DMSO

(control) into 384-well plate

Add 2 µL of recombinant
EGFR enzyme to each well

Pre-incubate for 30 min
at room temperature

Initiate reaction by adding 2 µL
of ATP/Substrate cocktail

Incubate for 60 min
at room temperature

Stop reaction and deplete
ATP using ADP-Glo™ Reagent

Add Kinase Detection Reagent
to convert ADP to ATP

Measure luminescence
on a plate reader

Plot % inhibition vs.
log[Osimertinib] to

calculate IC50

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.
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Materials:

Recombinant human EGFR kinase (WT, L858R/T790M, etc.)

Tyrosine kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

ATP

Osimertinib dimesylate stock solution (in DMSO)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 384-well microplates

Plate reader capable of measuring luminescence

Methodology:[14]

Inhibitor Preparation: Prepare a serial dilution series of Osimertinib in DMSO. A typical

starting concentration for the highest dose might be 100 µM, diluted in 10 steps.

Plate Setup: Dispense 1 µL of each serially diluted Osimertinib concentration or DMSO (as

a vehicle control) into the wells of a 384-well plate.

Enzyme Addition: Add 2 µL of the appropriate EGFR enzyme dilution in kinase buffer to

each well.

Pre-incubation: Gently mix and pre-incubate the plate for 30 minutes at room temperature

to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Prepare a 2X ATP/substrate cocktail in kinase buffer. Initiate the kinase

reaction by adding 2 µL of this cocktail to each well. The final ATP concentration should be

close to its Km for the specific EGFR variant.

Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
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Signal Detection:

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as

per the manufacturer's protocol.

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then

drives a luciferase reaction.

Measure the luminescent signal using a plate reader.

Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO

control. Plot the percent inhibition against the logarithm of Osimertinib concentration and

fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay
(Western Blot)
This protocol assesses the ability of Osimertinib to inhibit EGFR autophosphorylation and

downstream signaling in intact cells.

Workflow for Western Blot Analysis
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Caption: Workflow for cell-based phosphorylation analysis by Western Blot.
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Materials:

EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, PC-9 for Exon 19 del)

Complete cell culture medium

Osimertinib dimesylate

Human EGF (optional, for stimulation)

Lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-

total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading

control).

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Methodology:

Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 6-12

hours prior to treatment.

Treatment: Treat cells with varying concentrations of Osimertinib (e.g., 1 nM to 1 µM) for a

specified time (e.g., 2, 8, or 24 hours).[11][15] Include a DMSO vehicle control.
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EGF Stimulation (Optional): For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for

the final 15 minutes of the treatment period to induce a robust phosphorylation signal.[14]

Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape

the cells, collect the lysate, and clarify by centrifugation.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight

at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and apply the chemiluminescent substrate.

Detection: Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify band intensity and normalize phosphorylated protein levels to their

respective total protein levels and the loading control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the cytotoxic and cytostatic effects of Osimertinib on cancer cell lines

by quantifying cellular ATP levels, an indicator of metabolic activity and viability.

Materials:

EGFR-mutant and WT cell lines
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Complete cell culture medium

Osimertinib dimesylate

White, opaque 96-well or 384-well plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Plate reader capable of measuring luminescence

Methodology:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-

10,000 cells/well) and allow them to attach overnight.[11]

Treatment: Replace the medium with fresh medium containing serially diluted

concentrations of Osimertinib or DMSO as a vehicle control.

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[14][16]

Assay Procedure:

Remove the plate from the incubator and allow it to equilibrate to room temperature for

about 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol

(typically a volume equal to the culture medium).

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Read the luminescence on a plate reader.

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control wells.

Plot the results against the log concentration of Osimertinib to determine the IC50 value

for cell growth inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place
in therapy - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC
[pmc.ncbi.nlm.nih.gov]

5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

6. file.medchemexpress.com [file.medchemexpress.com]

7. medchemexpress.com [medchemexpress.com]

8. selleckchem.com [selleckchem.com]

9. amsbio.com [amsbio.com]

10. Osimertinib dimesylate | EGFR | TargetMol [targetmol.com]

11. selleckchem.com [selleckchem.com]

12. pubs.acs.org [pubs.acs.org]

13. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor
Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

14. benchchem.com [benchchem.com]

15. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation,
Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating
EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Osimertinib
Dimesylate in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-
assays]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b3028446?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.researchgate.net/figure/EGFR-pathway-and-mechanism-of-action-of-osimertinib_fig1_319217715
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913144/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-osimertinib-mesylate
https://file.medchemexpress.com/batch_PDF/HY-79077/Osimertinib-dimesylate-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/AZD-9291-dimesylate.html
https://www.selleckchem.com/products/osimertinib-dimesylate.html
https://www.amsbio.com/osimertinib-dimesylate-ams-t10433-5-mg
https://www.targetmol.com/compound/osimertinib%20dimesylate
https://www.selleckchem.com/products/osimertinib-azd9291-mutant-selective-egfr-inhibitor.html
https://pubs.acs.org/doi/abs/10.1021/acs.biochem.0c00104
https://pubmed.ncbi.nlm.nih.gov/32207968/
https://pubmed.ncbi.nlm.nih.gov/32207968/
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_Osimertinib_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6411612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6411612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6411612/
https://www.researchgate.net/figure/OR-cells-losing-sensitivity-to-osimertinib-a-The-in-vitro-cell-viability-assay-of-OR_fig1_340000856
https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-assays
https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-assays
https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-assays
https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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